molecular formula C3H8BrOP B6232992 bromo(dimethylphosphoryl)methane CAS No. 37016-57-2

bromo(dimethylphosphoryl)methane

Cat. No.: B6232992
CAS No.: 37016-57-2
M. Wt: 170.97 g/mol
InChI Key: LRKANDQWBAVWMW-UHFFFAOYSA-N
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Description

Bromo(dimethylphosphoryl)methane is an organophosphorus compound with the molecular formula C3H8BrOP It is characterized by the presence of a bromine atom, a dimethylphosphoryl group, and a methane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(dimethylphosphoryl)methane can be synthesized through several methods. One common approach involves the bromomethylation of dimethylphosphine oxide. This reaction typically uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . The reaction proceeds under mild conditions and minimizes the generation of toxic byproducts.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent output. The reaction conditions are optimized to maximize yield and minimize waste, often employing catalysts and advanced purification techniques to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bromo(dimethylphosphoryl)methane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation and Reduction: The phosphoryl group can participate in oxidation-reduction reactions, altering the oxidation state of the phosphorus atom.

    Addition Reactions: The compound can add to alkenes or alkynes, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a phosphoramidate, while oxidation might produce a phosphoryl oxide derivative.

Scientific Research Applications

Bromo(dimethylphosphoryl)methane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biological Studies: The compound can be used to study the effects of organophosphorus compounds on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicinal Chemistry: Researchers explore its potential as a precursor for the development of pharmaceuticals, particularly those targeting neurological pathways.

    Industrial Chemistry: It serves as an intermediate in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which bromo(dimethylphosphoryl)methane exerts its effects involves the interaction of the phosphoryl group with various molecular targets. The phosphoryl group can form strong bonds with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This interaction is crucial in understanding the compound’s biological and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    Bromoform (CHBr3): Shares the bromine atom but lacks the phosphoryl group.

    Dimethylphosphine oxide (C2H7OP): Contains the phosphoryl group but lacks the bromine atom.

    Bromomethylphosphonic acid (CH2BrPO3H2): Contains both bromine and phosphorus but in a different structural arrangement.

Uniqueness

Bromo(dimethylphosphoryl)methane is unique due to the combination of a bromine atom and a dimethylphosphoryl group within a single molecule

Properties

CAS No.

37016-57-2

Molecular Formula

C3H8BrOP

Molecular Weight

170.97 g/mol

IUPAC Name

bromo(dimethylphosphoryl)methane

InChI

InChI=1S/C3H8BrOP/c1-6(2,5)3-4/h3H2,1-2H3

InChI Key

LRKANDQWBAVWMW-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)CBr

Purity

95

Origin of Product

United States

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